Tofisoline
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Overview
Description
Tofisoline is a chemical compound with the molecular formula C22H26N2O4 . It is known for its unique structure, which includes a combination of dimethoxyphenyl and isoquinolin-2-ium-2-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tofisoline typically involves the reaction of 3,4-dimethoxyphenyl compounds with isoquinoline derivatives. The process includes several steps:
Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic conditions.
Substitution Reactions: The introduction of ethyl and methyl groups at specific positions on the isoquinoline ring.
Methoxylation: The addition of methoxy groups to the phenyl ring, usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tofisoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Scientific Research Applications
Tofisoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tofisoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Tofisoline can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also have isoquinoline cores.
Dimethoxyphenyl Compounds: Compounds like apomorphine and mescaline, which contain dimethoxyphenyl groups.
Uniqueness
This compound’s unique combination of structural features and its potential for diverse applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
29726-99-6 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-4-ethyl-6,7-dimethoxy-3-methylisoquinolin-2-ium-2-yl]azanide |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)24(23)22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,23H,7H2,1-6H3 |
InChI Key |
IQLRWLFPGKTMDX-UHFFFAOYSA-N |
SMILES |
CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |
Canonical SMILES |
CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |
Key on ui other cas no. |
29726-99-6 |
Synonyms |
4-ethyl-1-(3,4-dimethoxyphenyl)- -6,7-dimethoxy-3-methylisoquinoline-N-imine tofisoline |
Origin of Product |
United States |
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